3-(3-aminopropyl)solketal
CAS No.: 131606-42-3
Cat. No.: VC21188666
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131606-42-3 |
|---|---|
| Molecular Formula | C9H19NO3 |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-amine |
| Standard InChI | InChI=1S/C9H19NO3/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8H,3-7,10H2,1-2H3 |
| Standard InChI Key | ALTVLQHLIFBSJJ-UHFFFAOYSA-N |
| SMILES | CC1(OCC(O1)COCCCN)C |
| Canonical SMILES | CC1(OCC(O1)COCCCN)C |
Introduction
Chemical Structure and Properties
Structural Features
The molecular structure of 3-(3-aminopropyl)solketal is characterized by:
-
A 2,2-dimethyl-1,3-dioxolane ring (the solketal portion)
-
A methoxy linkage connecting the dioxolane to a propyl chain
-
A terminal primary amine group
-
A five-membered heterocyclic structure with two oxygen atoms in the ring
This combination of structural features contributes to the compound's unique chemical behavior and reactivity profile.
Physical and Chemical Properties
The physical and chemical properties of 3-(3-aminopropyl)solketal are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-(3-Aminopropyl)Solketal
The compound exhibits moderate solubility in polar solvents due to the presence of both hydrophobic (dimethyl groups) and hydrophilic (amine, ether, and acetal) regions in its structure .
Synthesis and Production Methods
Synthetic Routes
The synthesis of 3-(3-aminopropyl)solketal typically involves a series of chemical transformations starting from readily available precursors. One common synthetic pathway involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) with 3-chloropropylamine in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, where the alkoxide formed from solketal displaces the chloride leaving group.
The general reaction can be represented as:
Solketal + 3-chloropropylamine + Base → 3-(3-aminopropyl)solketal + Salt
This reaction is typically carried out under reflux conditions to ensure complete conversion and maximize yield.
Industrial Production
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. According to available data, production capabilities for this compound range from small-scale laboratory synthesis (gram quantities) to larger industrial production (up to 3000-liter capacity) .
The compound is commercially available in various purities, typically ranging from 95% to 98%, as indicated by supplier information . The pricing structure varies based on quantity, with costs increasing substantially for higher purity grades and larger quantities.
Table 2: Commercial Availability and Pricing
| Quantity | Price Range (€) | Purity | Delivery Estimate |
|---|---|---|---|
| 100 mg | 70.00 | 97% | Variable |
| 250 mg | 109.00 | 97% | Variable |
| 1 g | 196.00 | 97% | Variable |
| 5 g | 557.00 | 97% | Variable |
| 10+ g | Inquiry-based | 95-97% | Variable |
Data compiled from commercial sources
Chemical Reactivity
Reaction Types
3-(3-Aminopropyl)solketal can participate in various chemical reactions due to its functional group diversity. The main types of reactions include:
Oxidation Reactions
The compound can undergo oxidation to form corresponding oxides or other oxygen-containing derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions
Reduction reactions can convert the compound into various amines or other reduced forms. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution Reactions
The primary amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace leaving groups in other molecules. Additionally, the amine can be substituted by other nucleophiles under specific conditions .
Coupling Reactions
The amine functionality makes the compound valuable in various coupling reactions, particularly in the synthesis of more complex molecules for pharmaceutical applications .
Reaction Products
The products formed from these reactions depend on the specific conditions and reagents used. For example:
-
Oxidation may yield aldehydes or carboxylic acids
-
Reduction may produce primary or secondary amines
-
Coupling reactions may result in amides, imines, or other nitrogen-containing functional groups
Applications and Uses
Research Applications
3-(3-Aminopropyl)solketal has several important applications in scientific research:
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the formation of complex molecules with specific structural features. Its bifunctional nature allows for selective modifications and stepwise synthesis strategies.
Biological Studies
In biological research, the compound can be used in the study of enzyme interactions and metabolic pathways. The amine group provides a reactive site for bioconjugation, while the solketal moiety can influence solubility and membrane interactions.
Industrial Applications
In industrial settings, 3-(3-aminopropyl)solketal finds application in:
Polymer Chemistry
The compound is used in the production of polymers and other materials with specific properties. It can serve as a monomer or modifier in polymer synthesis, contributing unique structural elements to the resulting materials.
Pharmaceutical Intermediates
Due to its reactive functional groups, the compound can serve as an intermediate in the synthesis of pharmaceutical compounds . The protected glycerol structure combined with the amine functionality makes it particularly useful for building more complex bioactive molecules.
Comparison with Related Compounds
Structural Relatives
3-(3-Aminopropyl)solketal shares structural similarities with several related compounds:
Solketal
Solketal, or (2,2-dimethyl-1,3-dioxolan-4-yl) methanol according to IUPAC nomenclature, is the parent compound from which 3-(3-aminopropyl)solketal is derived . Solketal is synthesized from glycerol by reacting with acetone, typically through an acid-catalyzed ketalization reaction .
2,2-Dimethyl-1,3-dioxolane-4-methanol
This compound is structurally similar to 3-(3-aminopropyl)solketal but lacks the propylamine group. It serves as a precursor in the synthesis of the target compound.
Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate
This related compound contains a dioxolane ring but has different functional groups, illustrating the versatility of the dioxolane scaffold in various chemical applications.
Functional Distinctions
What distinguishes 3-(3-aminopropyl)solketal from its structural relatives is the unique combination of the dioxolane ring system and the aminopropyl chain . This combination provides:
-
Enhanced reactivity due to the presence of the primary amine
-
Improved water solubility compared to solketal alone
-
Greater versatility in coupling reactions
-
Potential for further functionalization at the amine position
Current Research and Applications
Solketal-Related Research
While direct research on 3-(3-aminopropyl)solketal is limited in the provided search results, significant research exists on solketal derivatives and their applications. Current research directions include:
Fuel Additives
Solketal and its derivatives have been extensively studied as potential fuel additives. Research indicates that these compounds can improve the properties of biofuels and reduce emissions . Multiple studies focus on:
-
Catalytic conversion of glycerol to oxygenated fuel additives
-
Thermodynamic and kinetic studies of solketal production
-
Development of heterogeneous catalysts for efficient solketal synthesis
Catalyst Development
Significant research effort has been directed toward developing efficient catalysts for the synthesis of solketal and related compounds. These include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume